molecular formula C23H22N6O3 B2828532 8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921811-18-9

8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2828532
CAS No.: 921811-18-9
M. Wt: 430.468
InChI Key: NEUUBGFHJBFFKS-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the ethoxyphenyl and methylphenyl groups could affect its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Studies have explored the synthesis of various derivatives within the triazole and purine chemical families, demonstrating the versatility of these frameworks in drug design and development. For instance, research on the synthesis of 2‐Triazolylpyrimido[1,2,3‐cd]purine‐8,10‐diones through 1,3-dipolar cycloadditions showcases the chemical reactivity of these compounds and their potential as scaffolds for further pharmaceutical development (Simo, Rybár, & Alföldi, 2000). This study highlights the structural diversity achievable through synthetic chemistry, which is critical for discovering new therapeutic agents.

Potential Biological Activities

The synthesis and evaluation of new 1,2,4-Triazole derivatives for antimicrobial activities are indicative of the potential health applications of these compounds. Novel triazole derivatives have been found to possess good or moderate activities against a range of microorganisms, suggesting their utility in developing new antimicrobials (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This area of research is crucial given the rising concern over antibiotic resistance.

Antitumor Activity and Vascular Relaxing Effects

Research into the antitumor activity and vascular relaxing effects of purino and triazino derivatives reveals the potential of these compounds in cancer therapy and cardiovascular health. The synthesis of novel heterocycles and their examination for biological activities underlines the ongoing effort to find new treatments for cancer and other diseases (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987). Such research is pivotal for the development of novel therapeutic agents with specific biological targets.

Material Science Applications

In material science, the development of new compounds like 8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione could lead to advancements in the creation of novel materials with unique properties. Studies focusing on the intermolecular interactions and structural analysis of related compounds provide insight into the potential utility of these molecules in designing materials with specific electronic, optical, or mechanical properties (Shukla, Bandopadhyay, Sathe, & Chopra, 2020). Understanding these interactions at the molecular level is crucial for the rational design of new materials.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing 1,2,4-triazole rings work by inhibiting the action of certain enzymes .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis .

Properties

IUPAC Name

8-(4-ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-4-32-17-11-9-16(10-12-17)19-25-26-22-28(13-15-7-5-14(2)6-8-15)18-20(30)24-23(31)27(3)21(18)29(19)22/h5-12H,4,13H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUUBGFHJBFFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=C(C=C5)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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